7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the linear formula C11H15O2N1 . It is a powder in form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including “this compound”, involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COC(C=C1)=C(OC)C2=C1CCNC2
.
Physical and Chemical Properties Analysis
“this compound” is a powder in form . The InChI key for this compound is MDRWFICNTMXXQK-UHFFFAOYSA-N
.
Scientific Research Applications
Enantioselective Synthesis and Alkaloid Production
One key application of 7,8-DMe-THIQ is in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. The compound serves as a precursor in the preparation of various alkaloids, demonstrating its utility in the synthesis of complex natural products with potential biological activities. For example, it has been used to prepare benzylisoquinolines and tetrahydroprotoberberines, utilizing asymmetric transfer hydrogenation techniques (Nancy Blank & T. Opatz, 2011).
Pharmacological Studies
Research has also focused on the pharmacological profiles of 7,8-DMe-THIQ derivatives. Compounds derived from 7,8-DMe-THIQ have been evaluated for their affinity towards apamin-sensitive Ca2+-activated K+ channels, revealing their potential as ligands with specific binding characteristics. This indicates the compound's relevance in the study of ion channels and neurological processes (A. Graulich et al., 2006).
Anticancer and Antiproliferative Effects
The antiproliferative effects of isolated isoquinoline alkaloids, including derivatives of 7,8-DMe-THIQ, on cancer cell lines have been explored, demonstrating the compound's potential in cancer research. Investigations into its cytotoxic action against human hepatic carcinoma cell lines provide insights into its therapeutic prospects (Pranesh Kumar et al., 2016).
Analgesic and Anti-Inflammatory Applications
Additionally, derivatives of 7,8-DMe-THIQ have shown promising analgesic and anti-inflammatory effects. Research into specific derivatives highlights their potential as non-narcotic analgesics, suggesting applications in pain management and inflammation treatment (Khilola A. Rakhmanova et al., 2022).
Synthesis of Antitumor Agents
The compound's role in the synthesis of antitumor agents has also been documented. Modifications of 7,8-DMe-THIQ have led to the development of derivatives with significant in vitro antitumor activity against various human cancer cell lines, underscoring its contribution to the search for new cancer therapies (W. Cho et al., 1997).
Future Directions
The THIQ heterocyclic scaffold, which includes “7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline”, has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs and their applications in treating various diseases.
Mechanism of Action
Target of Action
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the compound) is a synthetic molecule that has been studied for its potential biological activities Similar compounds have been found to interact with sigma-2 receptors , which play a role in cell proliferation and survival.
Mode of Action
It’s known that tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various pathogens and neurodegenerative disorders . They are considered ‘privileged scaffolds’ in drug development, indicating their ability to interact with multiple biological targets .
Biochemical Pathways
Thiqs have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways . For instance, some THIQs have been found to inhibit the activity of phenylethanolamine N-methyltransferase , an enzyme involved in the biosynthesis of epinephrine and norepinephrine.
Pharmacokinetics
A study on similar compounds suggests that they exhibit good plasma drug concentration after oral administration , indicating potential bioavailability.
Result of Action
Thiqs have been associated with a range of biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects . This suggests that the compound could potentially induce a variety of cellular responses.
Biochemical Analysis
Biochemical Properties
Related compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been found to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Properties
IUPAC Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRWFICNTMXXQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967204 | |
Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52759-08-7 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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